6-Hydroxymethylpterin
Overview
Description
6-Hydroxymethylpterin is an organic compound belonging to the class of pterins and derivatives. These compounds are polycyclic aromatic compounds containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . It is known for its role as an intermediate in the synthesis of tetrahydrofolate, a crucial cofactor in various biological processes .
Mechanism of Action
Target of Action
The primary target of 6-Hydroxymethylpterin is the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the folate biosynthetic pathway .
Mode of Action
It is known that the compound interacts with the enzyme, potentially influencing its activity .
Biochemical Pathways
This compound is involved in the folate biosynthetic pathway. This pathway is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-tRNA . The compound plays a role in the reactions catalyzed by the enzymes 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS), which are sequential metabolic reactions in the folate biosynthetic pathway .
Result of Action
It is known that the compound plays a crucial role in the folate biosynthetic pathway, which is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-trna .
Action Environment
It has been shown that 6-substituted tetrahydropterins, a group to which this compound belongs, can play a photoreceptor chromophoric role in plants and cyanobacteria . This suggests that light could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6-Hydroxymethylpterin is involved in several biochemical reactions. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are crucial in the folate biosynthetic pathway of bacteria and lower eukaryotes . These enzymes catalyze sequential metabolic reactions, and the interactions with this compound are essential for the synthesis of folate derivatives. The compound also interacts with other biomolecules, including proteins and cofactors, playing a role in the hydroxylation of aromatic amino acids and the synthesis of DNA and RNA .
Cellular Effects
This compound influences various cellular processes. It has been shown to play a role in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can act as a photoreceptor chromophore in plants and cyanobacteria, participating in light signal transduction . This compound’s effects on cellular functions include modulation of nitric oxide synthesis and involvement in the hydroxylation of aromatic amino acids, which are critical for protein synthesis and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. For instance, it binds to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, facilitating the conversion of substrates in the folate biosynthetic pathway . Additionally, this compound can inhibit or activate enzymes involved in DNA and RNA synthesis, influencing gene expression and cellular functions . The compound’s ability to act as a photoreceptor chromophore also highlights its role in light-induced signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that this compound is photostable, with several non-radiative quenching pathways providing stability to the molecule . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular signaling pathways and inhibition of enzyme activities . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the folate biosynthetic pathway. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are essential for the synthesis of folate derivatives . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport mechanisms ensure that this compound reaches its site of action, where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and biomolecules, facilitating its role in cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxymethylpterin can be synthesized through various chemical reactions. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpteridine with formaldehyde under basic conditions to yield this compound . The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxymethylpterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form corresponding pterin derivatives.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its tetrahydro form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various substituted pterins.
Major Products: The major products formed from these reactions include oxidized pterins, reduced tetrahydropterins, and substituted pterins, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Hydroxymethylpterin has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4-hydroxy-6-methylpteridine
- 6-Hydroxymethyl-7,8-dihydropterin
- Tetrahydropterins
Comparison: 6-Hydroxymethylpterin is unique due to its specific role in the folate biosynthesis pathway and its ability to undergo various chemical reactions. Compared to similar compounds, it has distinct photoreceptor properties and plays a crucial role in the synthesis of tetrahydrofolate .
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIBNWDLMIPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221395 | |
Record name | 6-Hydroxymethylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-29-8 | |
Record name | 6-(Hydroxymethyl)pterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxymethylpterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxymethylpterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ranachrome 3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ranachrome 3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Hydroxymethylpterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYMETHYLPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O0I7Z5A0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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